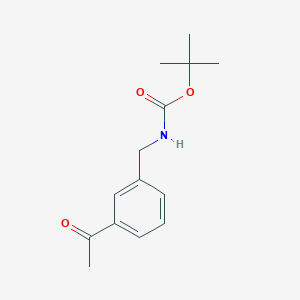
Tert-butyl (3-acetylbenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-acetylbenzyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides stability and ease of removal under specific conditions, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-acetylbenzyl)carbamate typically involves the reaction of 3-acetylbenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate .
Industrial Production Methods: Industrial production of tert-butyl carbamates generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl (3-acetylbenzyl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: Tert-butyl (3-acetylbenzyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, aiding in the study of protein structure and function. It is also employed in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are crucial .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its stability and ease of removal make it an ideal intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (3-acetylbenzyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage can be cleaved under acidic conditions, releasing the free amine. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis .
Comparison with Similar Compounds
- Tert-butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
- Ethyl (4-aminophenyl)carbamate
Comparison: Tert-butyl (3-acetylbenzyl)carbamate is unique due to the presence of the 3-acetylbenzyl group, which provides additional functionalization options. Compared to tert-butyl carbamate, it offers more versatility in synthetic applications. Benzyl carbamate and phenyl carbamate are also used as protecting groups but differ in their stability and deprotection conditions .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-[(3-acetylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10(16)12-7-5-6-11(8-12)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
OVSVWXDZFUHRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



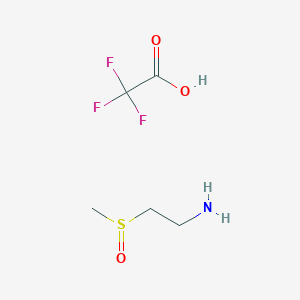

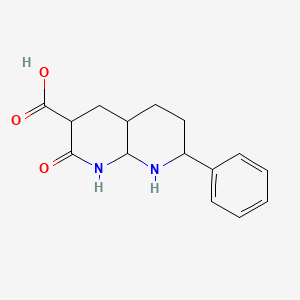

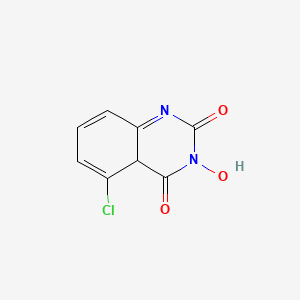
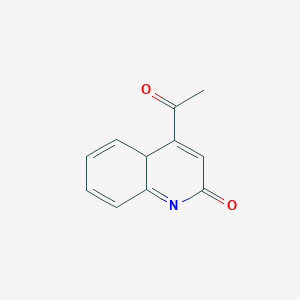
![(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)
![3-Methylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15131300.png)
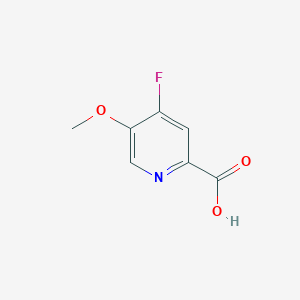
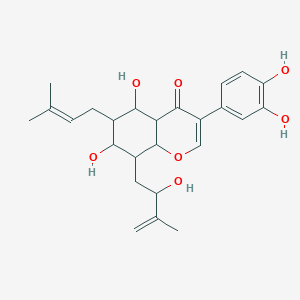
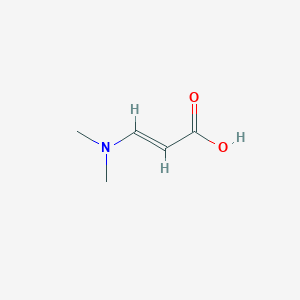

![6,8-Difluoro-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B15131327.png)
